{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone {4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14861887
InChI: InChI=1S/C16H12FN3OS/c17-11-7-4-8-12(9-11)19-16-20-15(18)14(22-16)13(21)10-5-2-1-3-6-10/h1-9H,18H2,(H,19,20)
SMILES:
Molecular Formula: C16H12FN3OS
Molecular Weight: 313.4 g/mol

{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone

CAS No.:

Cat. No.: VC14861887

Molecular Formula: C16H12FN3OS

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone -

Specification

Molecular Formula C16H12FN3OS
Molecular Weight 313.4 g/mol
IUPAC Name [4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-phenylmethanone
Standard InChI InChI=1S/C16H12FN3OS/c17-11-7-4-8-12(9-11)19-16-20-15(18)14(22-16)13(21)10-5-2-1-3-6-10/h1-9H,18H2,(H,19,20)
Standard InChI Key CGDCHWZCEONCMK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC(=CC=C3)F)N

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at positions 2, 4, and 5. Key structural elements include:

  • Position 2: A 3-fluorophenylamino group (-NH-C₆H₄F-3).

  • Position 4: An amino group (-NH₂).

  • Position 5: A benzoyl moiety (-C(O)C₆H₅).

The compound’s IUPAC name, [4-amino-2-(3-fluoroanilino)-1,3-thiazol-5-yl]-phenylmethanone, reflects this substitution pattern. Its InChIKey (CGDCHWZCEONCMK-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C3=CC(=CC=C3)F) provide unambiguous identifiers for computational and experimental studies.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₂FN₃OS
Molecular Weight313.4 g/mol
logP (Partition Coefficient)2.21 (predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Topological Polar Surface Area96.5 Ų

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via Hantzsch thiazole synthesis, a condensation reaction between thiourea derivatives and α-halo ketones . For {4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone, the pathway involves:

  • Formation of N-(3-fluorophenyl)thiourea: Reaction of 3-fluoroaniline with thiophosgene.

  • Cyclization with α-bromobenzoylacetone: The thiourea reacts with α-bromo ketones under basic conditions (e.g., sodium acetate) to form the thiazole ring .

Optimized conditions (e.g., aqueous sodium carbonate at 90–100°C) yield the product in ~65% purity, requiring chromatographic purification .

Table 2: Reaction Conditions for Thiazole Formation

ParameterOptimal Value
SolventWater/Ethanol (1:1)
BaseSodium Carbonate
Temperature90–100°C
Reaction Time5–7 hours
CatalystGlycine (5 mol%)

Reactivity and Functionalization

The amino group at position 4 and the fluorophenyl moiety offer sites for further derivatization:

  • Amino Group: Undergoes acylation or alkylation to produce prodrugs.

  • Fluorophenyl Ring: Participates in Suzuki-Miyaura cross-coupling for biaryl synthesis .

Agricultural Applications

Plant Growth Regulation

The PMC study highlights that thiazole-amino acid conjugates like 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid increase rapeseed (Brassica napus) yield by 18–22% and oil content by 7–9% . While untested on {4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone, its structural similarity suggests potential as a biostimulant.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields (≤65%) necessitate improved catalysts.

  • Pharmacokinetic Data: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Proposed research priorities:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the fluorophenyl and benzoyl groups.

  • In Vivo Testing: Evaluate efficacy in animal models of infection/cancer.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

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